6-Pentadecanol

Description

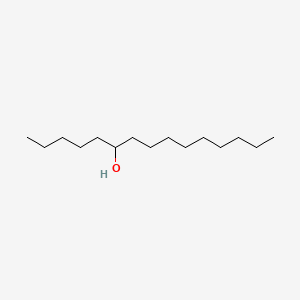

Structure

3D Structure

Properties

CAS No. |

6836-40-4 |

|---|---|

Molecular Formula |

C15H32O |

Molecular Weight |

228.41 g/mol |

IUPAC Name |

pentadecan-6-ol |

InChI |

InChI=1S/C15H32O/c1-3-5-7-8-9-10-12-14-15(16)13-11-6-4-2/h15-16H,3-14H2,1-2H3 |

InChI Key |

RNZYPFVHWLRVPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCCC)O |

Origin of Product |

United States |

Natural Occurrence and Biological Contexts of 6 Pentadecanol

Microbial Production and Identification

Long-chain fatty alcohols, including various isomers of pentadecanol, are produced by a range of microorganisms. Their synthesis is often linked to the metabolism of alkanes and fatty acids, serving diverse, though not always fully understood, physiological roles.

A key discovery in the microbial production of pentadecanols was the identification of 6-pentadecanol as a volatile organic compound (VOC) in the Amazonian cyanobacterium, Synechococcus sp. strain GFB01. acs.orgmdpi.com This was a notable finding, as it represented the first report of this compound in the phylum Cyanobacteria. acs.orgmdpi.com In the VOC profile of this strain, this compound was a minor component alongside other compounds. acs.orgontosight.ai

The presence of this compound suggests the activity of an alcohol dehydrogenase capable of reducing a fatty aldehyde intermediate. acs.org Researchers have identified a putative medium-chain zinc-binding alcohol dehydrogenase family protein in the genome of Synechococcus sp. GFB01, which may be responsible for this conversion. acs.org While the precise physiological role of this compound in this cyanobacterium is not yet elucidated, its discovery opens avenues for exploring novel biosynthetic pathways and the biotechnological potential of these microorganisms. acs.orgmdpi.com

| Volatile Organic Compounds in Synechococcus sp. GFB01 |

| Heptadecane |

| Octadecyl acetate |

| Pentadecane (B166386) |

| Hexadecane |

| This compound |

| Data sourced from a GC-MS analysis of the volatile fraction of Synechococcus sp. strain GFB01. acs.orgmdpi.comontosight.ai |

While this compound itself is not widely documented as a common bacterial metabolite, its isomers are. For instance, pentadecan-2-ol is recognized as a metabolite in bacteria such as Escherichia coli. Other long-chain alcohols, like n-pentadecanol (1-pentadecanol), have been identified in the sponge-associated bacterium Alcanivorax sp., where they are believed to contribute to the extract's antibacterial properties. kemdiktisaintek.go.id The metabolism of alkanes by many bacteria proceeds via oxidation to primary or secondary alcohols, which are then further processed by the cell. google.com Subterminal oxidation of n-alkanes is a known pathway that results in the formation of secondary alcohols. google.com

Certain fungi are capable of metabolizing long-chain alkanes like pentadecane and transforming them into more oxidized compounds, including pentadecanols. This process is a key part of the hydrocarbon assimilation pathway in these organisms. Studies have shown that some yeast strains, such as the citric acid-producing Candida, can oxidize pentadecane at a terminal carbon atom to produce 1-pentadecanol (B150567) and pentadecanoic acid. nih.gov Notably, this biotransformation also resulted in the observation of some 2-pentadecanol (B160078), indicating that subterminal oxidation occurs. nih.gov

Filamentous fungi, including strains of Cunninghamella, Aspergillus, and Paecilomyces, have also demonstrated the ability to utilize alkanes as a carbon source, a process that involves the formation of primary and secondary alcohols as intermediates. mdpi.comnih.gov For example, the facultative marine fungus Paecilomyces variotii has been shown to produce 1-pentadecanol. nih.gov These fungal transformations highlight a natural pathway for converting hydrocarbon substrates into a variety of fatty alcohols.

Occurrence in Plant Extracts

Isomers of pentadecanol have been identified as components of the volatile or extractable profiles of various plants. In studies of the genus Scorzonera, "pentadecanol" was detected in all parts (root, stem, leaf, and seed) of S. acuminata and was a significant volatile secondary metabolite in S. pseudolanata. academicjournals.org However, the specific isomer was not always identified in these reports.

Other studies have been more specific, identifying n-pentadecanol (1-pentadecanol) in the methanolic extracts of Myrica esculenta (box myrtle) leaves and the stem and root bark of Commiphora mildbraedii. tandfonline.comeuropa.eu A structurally related compound, phytol, which is a 2,6,10,14-tetramethyl derivative of 1-pentadecanol, is a ubiquitous component of chlorophyll (B73375) and is therefore found widely across the plant kingdom. ontosight.ai The presence of these related compounds suggests that the metabolic pathways for producing long-chain fatty alcohols are common in plants, although the occurrence of this compound specifically is not as well-documented as its 1-ol isomer.

Presence in Animal and Insect Chemical Communication Systems

Long-chain alcohols and their derivatives play critical roles as semiochemicals, particularly as pheromones, in the communication systems of many insects. These molecules are often highly specific, with biological activity dependent on the correct stereochemistry.

A structurally related and biologically significant compound is (2R, 6R, 10R)-6,10,14-trimethyl-2-pentadecanol, which has been identified as the primary component of the female-emitted sex pheromone of the rice moth, Corcyra cephalonica. nih.govmdpi.com This moth is a major pest of stored grains, and its pheromone is crucial for short-range attraction and inducing mating behavior in males. mdpi.com Synthetic versions of this compound have been shown to elicit electroantennographic (EAG) responses from male moth antennae and are effective in attracting males in field studies, making them a key tool for integrated pest management strategies. mdpi.com

While not this compound itself, this pheromone is a C18 alcohol with a pentadecanol backbone, featuring methyl groups at the 6, 10, and 14 positions and a hydroxyl group at the 2-position. Research has confirmed that specific stereoisomers are essential for full biological activity. mdpi.com

Furthermore, other related secondary alcohols serve as pheromones in different insects. For instance, acetates and propionates of 3,7-dimethyl-2-pentadecanol (diprionol) are the main sex pheromone components for several species of pine sawflies, which are significant forest pests. tandfonline.com

| Pheromone Details | |

| Compound | 6,10,14-Trimethyl-2-pentadecanol |

| Function | Female Sex Pheromone |

| Insect Species | Corcyra cephalonica (Rice Moth) |

| Biological Effect | Attracts males, induces courtship and mating behavior |

| Data sourced from studies on insect chemical ecology. nih.govmdpi.com |

An Examination of the Chemical Compound this compound

The fatty alcohol this compound is an organic compound that has been identified in various natural and biological contexts. As a C15 aliphatic alcohol, it belongs to a class of compounds widely distributed in nature, often as components of waxes in plants and insects. biorxiv.orggoogle.com This article focuses specifically on the known natural occurrences and the potential biological roles of this compound, with a detailed look at its hypothesized function as a mosquito attractant.

Biosynthetic Pathways and Metabolic Engineering for 6 Pentadecanol and Analogues

Enzymatic Mechanisms in Microbial Biosynthesis

The conversion of fatty acid intermediates into fatty alcohols is accomplished by a series of enzymatic reactions. The primary route involves the reduction of fatty acyl-CoAs or fatty acyl-ACPs to fatty aldehydes, which are then further reduced to fatty alcohols.

Alcohol dehydrogenases (ADHs) are a crucial class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. wikipedia.org In the context of fatty alcohol biosynthesis, they are primarily responsible for the final reduction step. frontiersin.org This reaction involves the conversion of a long-chain fatty aldehyde to its corresponding fatty alcohol. nih.gov

The direct precursors for fatty alcohol synthesis are fatty aldehydes and activated fatty acids, such as fatty acyl-CoAs or fatty acyl-ACPs. frontiersin.orgnih.gov Microorganisms can be engineered to channel intermediates from the native fatty acid synthesis (FAS) pathway towards these precursors. nih.gov

Fatty aldehydes are generated through the reduction of fatty acyl-ACPs or fatty acyl-CoAs. This reaction is catalyzed by enzymes like acyl-ACP reductase (AAR) or certain types of fatty acyl-CoA reductases. sci-hub.boxunl.pt Once formed, these fatty aldehydes can be readily converted to fatty alcohols by alcohol dehydrogenases. nih.gov

Alternatively, free fatty acids can be utilized. These are produced by the action of thioesterases which hydrolyze fatty acyl-ACPs. frontiersin.org The free fatty acids are then activated to fatty acyl-CoAs by acyl-CoA synthetases. This pool of fatty acyl-CoAs can then be reduced to fatty alcohols. oup.com

Mammalian Fatty Alcohol Metabolism and Related Biochemical Pathways

In mammals, fatty alcohols and their corresponding fatty aldehydes are crucial intermediates in the metabolism of various complex lipids, including ether glycerolipids, sphingolipids, and wax esters. nih.gov The metabolic pathways governing these compounds are essential for cellular functions, particularly in the formation and maintenance of biological membranes. nih.gov Long-chain fatty alcohols are typically synthesized from fatty acids and can be reversibly interconverted with fatty aldehydes and fatty acids in what is known as the fatty alcohol cycle. chemeurope.com This cycle allows cells to regulate the availability of fatty alcohols for biosynthetic purposes while recovering any excess. nih.gov The metabolism of these compounds is critical, and defects in these pathways can lead to several inherited human disorders. chemeurope.comnih.gov While much of the research has focused on straight-chain fatty alcohols, enzymes like fatty aldehyde dehydrogenase (FALDH) have been shown to oxidize various aliphatic aldehydes, including methyl-branched substrates, suggesting that branched-chain alcohols also enter these metabolic routes. nih.gov

Fatty Alcohol Cycling in Fibroblasts

The existence of a "fatty alcohol cycle" has been extensively documented in cultured human fibroblasts. chemeurope.comnih.gov This pathway involves the synthesis of fatty alcohols from fatty acids and their simultaneous oxidation back to fatty acids, allowing for a dynamic pool of these molecules for cellular needs. nih.govnih.gov Studies using labeled palmitate ([1-14C]palmitate) in intact fibroblasts demonstrated its reduction to hexadecanol (B772). researchgate.net The cellular levels of the resulting [14C]hexadecanol were observed to increase significantly when nonradioactive hexadecanol was added to the medium, indicating that the newly synthesized fatty alcohol is actively metabolized. nih.gov

Conversely, when fibroblasts are incubated with labeled hexadecanol, it is rapidly oxidized back to palmitic acid. nih.gov The enzyme complex responsible for this oxidation is fatty alcohol:NAD+ oxidoreductase (FAO), which converts the fatty alcohol to a fatty acid. nih.govnih.gov The activity of FAO is notably inhibited by palmitoyl-CoA, which is also the primary substrate for the synthesis of fatty alcohol. nih.govresearchgate.net This feedback mechanism suggests that fatty acyl-CoA may regulate the intracellular concentration of fatty alcohol by inhibiting its oxidation. nih.govresearchgate.net This entire process ensures that fatty alcohols are available for biosynthesis, while any unused alcohol is efficiently recycled back to fatty acid. nih.gov

| Process | Substrate(s) | Enzyme/Complex | Product(s) | Significance in Fibroblasts |

| Fatty Acid Activation | Fatty Acid, CoA, ATP | Acyl-CoA Synthetase | Fatty Acyl-CoA | Prepares fatty acid for reduction. nih.gov |

| Fatty Alcohol Synthesis | Fatty Acyl-CoA, NADPH | Fatty Acyl-CoA Reductase (FAR) | Fatty Alcohol | Produces fatty alcohol from the activated fatty acid. nih.gov |

| Fatty Alcohol Oxidation | Fatty Alcohol, NAD+ | Fatty Alcohol:NAD+ Oxidoreductase (FAO) | Fatty Acid | Recycles unused fatty alcohol back to fatty acid. nih.govnih.gov |

| Regulation | Palmitoyl-CoA | - | Inhibition of FAO | Regulates intracellular fatty alcohol levels. nih.govresearchgate.net |

Incorporation into Complex Lipids

In mammalian metabolism, fatty alcohols have two primary metabolic fates: incorporation into wax esters or into ether lipids. researchgate.netcleaninginstitute.org The primary function of fatty alcohol in intermediary metabolism is to serve as a substrate for the synthesis of these complex lipids. nih.gov

Wax esters are formed from a fatty alcohol and a long-chain acyl-CoA. nih.gov However, studies in cultured fibroblasts have shown no detectable incorporation of hexadecanol into wax esters, suggesting this pathway may be limited in this cell type. nih.gov

The more significant pathway in many cells, including fibroblasts, is the synthesis of ether glycerolipids. nih.govcleaninginstitute.org Fatty alcohols are a key substrate for alkyl-dihydroxyacetone phosphate (B84403) (DHAP) synthase, the enzyme that catalyzes the formation of the characteristic ether bond in lipids like plasmalogens. nih.gov This enzyme exchanges the fatty acid on acyl-DHAP for a long-chain fatty alcohol, creating an alkyl ether intermediate. cleaninginstitute.org Despite the presence of this pathway, research on fibroblasts indicates that only a small fraction—less than 2%—of the hexadecanol taken up by the cells is incorporated into the ether linkage of phosphatidylethanolamine, the main ether lipid in these cells. nih.govnih.gov The majority is instead oxidized back to fatty acid via the fatty alcohol cycle. nih.gov

Notably, specific research has indicated that in certain metabolic contexts, unmetabolized pentadecanal (B32716) (C15:0-CHO) can be reduced to pentadecanol (C15:0-OH), which is then utilized for the synthesis of ether-linked glycerolipids. pnas.org

| Complex Lipid Class | Key Enzyme | Role of Fatty Alcohol | Resulting Product | Prevalence in Fibroblasts |

| Wax Esters | Wax Synthase (Acyl-CoA:fatty alcohol acyltransferase) | Substrate | Wax Ester | Not detected or minimal. nih.govnih.gov |

| Ether Glycerolipids | Alkyl-dihydroxyacetone phosphate (DHAP) synthase | Substrate | 1-O-alkyl-DHAP (ether lipid precursor) | Minor pathway; <2% of fatty alcohol is incorporated. nih.govnih.govcleaninginstitute.org |

Sophisticated Analytical and Characterization Techniques in 6 Pentadecanol Research

Bioanalytical Approaches for Functional Assessment

While 6-Pentadecanol is recognized as a fatty alcohol with potential applications in various industries, including cosmetics, pharmaceuticals, and as a biofuel additive due to its lubricating, emollient, solubilizing, or emulsifying properties, and its low toxicity, direct bioanalytical approaches specifically assessing its functional role as a pheromone are not extensively documented in the scientific literature. nih.govnih.gov Its presence has been noted as a volatile organic compound in certain microorganisms, suggesting a role in microbial metabolism. nih.govnih.gov

Electroantennogram (EAG) Responses in Pheromone Studies

However, direct research findings detailing Electroantennogram (EAG) responses specifically for This compound in the context of pheromone studies are limited or not widely reported. It is important to distinguish this compound from 6,10,14-trimethyl-2-pentadecanol , a branched-chain alcohol that is a well-established female sex pheromone of the rice moth, Corcyra cephalonica. Studies on Corcyra cephalonica have extensively utilized EAG to confirm the bioactivity of synthesized 6,10,14-trimethyl-2-pentadecanol, showing significant EAG responses from male C. cephalonica antennae. For example, synthetic 6,10,14-trimethyl-2-pentadecanol at 3.5 ng elicited EAG responses ranging from 1.28 mV to 1.40 mV from male C. cephalonica antennae, with responses above 0.5 mV generally considered significant.

The following table summarizes the EAG responses observed for 6,10,14-trimethyl-2-pentadecanol in Corcyra cephalonica male antennae:

| Compound | Organism | Concentration (ng) | EAG Response (mV) | Significance |

| Synthetic 6,10,14-trimethyl-2-pentadecanol | Corcyra cephalonica (male) | 3.5 | 1.28 - 1.40 | Significant |

| Natural Pheromone | Corcyra cephalonica (male) | Equal amount | 2.31 | Higher |

This data highlights the clear bioactivity of the branched isomer in insect olfaction. While this compound is a related fatty alcohol, current literature does not provide comparable direct EAG data for its role as an insect pheromone.

Ecological Roles and Environmental Dynamics of 6 Pentadecanol

Role in Microbial Ecological Interactions

6-Pentadecanol has been identified as a volatile organic compound (VOC) produced by microorganisms, particularly in aquatic environments. Research has shown its presence as a VOC synthesized by the cyanobacterium Synechococcus sp. GFB01, a strain isolated from a freshwater lagoon in the Amazon. dntb.gov.uarsc.orgresearchgate.netnih.gov This discovery was significant as this compound had not been previously described for the cyanobacteria phylum. rsc.orgresearchgate.netnih.gov

The production of VOCs by microorganisms, including cyanobacteria, suggests their involvement in complex ecological functions. While the specific contribution of this compound to the environment and its precise physiological role in cyanobacteria are still areas requiring further study, the broader context of microbial VOCs indicates their importance. nih.gov Microalgae, including planktonic species, produce a variety of VOCs that are known to have significant roles in ecology, atmospheric chemistry, and global climate. frontiersin.org These VOCs, characterized by low molecular weight and high vapor pressure, can act as infochemicals, influencing ecological interactions in nature. frontiersin.org For instance, they can serve as chemical signaling messengers, potentially priming neighboring cells to adjust their metabolic activities in response to environmental conditions, such as nutrient starvation. frontiersin.org This suggests that this compound, as a microbial VOC, may contribute to interspecies communication or stress responses within aquatic microbial communities.

Contribution to Insect Behavior and Population Dynamics

While various pentadecanol isomers, such as 2-pentadecanol (B160078) and 6,10,14-trimethyl-2-pentadecanol, are recognized for their pheromonal activity in certain insect species, direct evidence specifically for this compound as a sex or aggregation pheromone is less documented. tandfonline.comresearchgate.netcabidigitallibrary.org However, the broader class of pentadecanols has been implicated in insect olfactory systems. For example, pentadecanol, a C15 aliphatic alcohol, has shown a high binding affinity for Odorant Binding Protein 1 (LmigOBP1) in the locust Locusta migratoria. zzdlab.com This suggests that such linear aliphatic compounds with 15 carbon chains are suitable for binding to this protein, which is crucial for olfactory perception and plays a role in behaviors like host-seeking, mating, and aggregation. zzdlab.com

Furthermore, this compound has been identified as a component of cuticular hydrocarbons (CHCs) in leafcutter ants. researchgate.net CHCs play diverse roles in insect chemical ecology, including nestmate recognition and potentially mutualistic functions within symbiotic relationships, such as those between leafcutter ants and their fungi and bacteria. researchgate.net The presence of this compound in these cuticular profiles suggests a potential, albeit not yet fully elucidated, role in the complex chemical communication and ecological interactions within ant colonies.

Environmental Fate and Transport Studies

The environmental fate and transport of this compound, as a linear long-chain aliphatic alcohol (LCOH) of C15, are largely governed by its physicochemical properties and interactions with environmental compartments.

Biodegradation Pathways and Rates in Aquatic and Soil Environments

Long-chain aliphatic alcohols, including those with 15 carbon atoms like this compound, are generally considered readily biodegradable in both aquatic and soil environments. nih.govoecd.orgeuropa.eueuropa.eu Studies on linear saturated alcohols indicate that compounds with chain lengths up to C18 are readily biodegradable. nih.govoecd.org Specifically, C12-C16 alcohols have demonstrated rapid biodegradation in activated sludge, with half-lives on the order of minutes. nih.gov For instance, C14 and C16 alcohols showed high CO2 evolution rates (77% and 65% respectively) after a 48-hour incubation period in activated sludge. nih.gov

Anaerobic biodegradation of LCOHs has also been observed, with C8, C16, and C16-18 alcohols showing significant gas production (CO2 and CH4) ranging from 75% to 95% over a 4-8 week period. nih.gov This further supports the ready biodegradability of LCOHs with carbon chain lengths up to C18 under anaerobic conditions. nih.gov

The degradation process is primarily mediated by microbial activity, which can mineralize organic contaminants into non-toxic compounds like carbon dioxide, water, and biomass. frontiersin.org

Table 1: Biodegradation Rates of Linear Aliphatic Alcohols in Activated Sludge nih.gov

| Carbon Chain Length | CO₂ Evolution (48 hours) | First-Order Loss Rate (hr⁻¹) |

| C12 | 74% | 113 |

| C14 | 77% | 87 |

| C16 | 65% | 103 |

Sorption and Bioavailability in Environmental Compartments

Sorption is a critical process influencing the environmental distribution and bioavailability of this compound. Long-chain aliphatic alcohols are highly sorptive to activated sludge and river water solids, with sorption distribution (K_d) coefficients increasing with alkyl chain length. nih.govresearchgate.net This strong sorption to solid phases, particularly those with high organic carbon content like sewage sludge, suspended solids, and sediments, significantly impacts their environmental partitioning. nih.govresearchgate.net

The relationship between sorption and water solubility is often inverse; highly sorbing substances typically exhibit low water solubility. ecetoc.org The sorption behavior of a chemical directly influences its bioavailability, which refers to the portion of the chemical available for uptake by biota. nih.govecetoc.org For example, the adsorption coefficient of 1-pentadecanol (B150567) (a C15 alcohol isomer) indicates its adsorption to sediment, suggesting similar behavior for this compound due to its comparable chain length and hydrophobicity. oecd.org This implies that a significant fraction of this compound in aquatic environments may be associated with particulate matter, thereby reducing its dissolved, bioavailable concentration.

Influence of Environmental Factors on Degradation Kinetics

The kinetics of this compound degradation are influenced by various environmental factors, with pH and temperature being prominent. Microbial activity, which drives biodegradation, is highly sensitive to these conditions. frontiersin.orgrsc.orgresearchgate.net

pH: Each enzyme involved in biodegradation has an optimal pH range, and deviations from this range can inhibit or completely halt enzymatic activity. frontiersin.orgrsc.org For many microbial degradation processes, including those for petroleum hydrocarbons, an optimal pH around neutral (pH 7) is commonly observed. frontiersin.orgrsc.orgresearchgate.net This suggests that this compound degradation would be most efficient in neutral environmental conditions.

Temperature: Temperature directly impacts the rate of hydrocarbon degradation by influencing enzymatic activity and the physical and chemical compositions of the compounds. researchgate.net Generally, degradation rates increase with temperature up to an optimal point. For instance, the highest rates of hydrocarbon degradation have been reported in the temperature range of 30–40 °C in soil, 20–30 °C in marine environments, and 15–20 °C in freshwater environments. researchgate.net Lower temperatures typically lead to reduced enzymatic activity and slower degradation rates. researchgate.net

These environmental factors collectively dictate the persistence and transformation pathways of this compound in natural ecosystems.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Regulatory Pathways

The microbial production of fatty alcohols relies on the availability of substrates like fatty acyl-CoAs or free fatty acids and the enzymes that convert them. nih.gov While the general pathways for primary fatty alcohol biosynthesis are understood, involving enzymes such as acetyl-CoA carboxylase, fatty acid synthases (FAS), and fatty acyl-CoA reductases (FAR), the specific enzymatic routes to secondary alcohols like 6-Pentadecanol are less clear. nih.govfrontiersin.org

Future research must focus on identifying and characterizing the novel enzymes responsible for the regioselective hydroxylation of a pentadecane (B166386) chain at the C-6 position. This could involve enzymes from the cytochrome P450 monooxygenase superfamily or other hydroxylases that are currently uncharacterized. Once identified, understanding the regulatory networks that control the expression of these enzyme-encoding genes will be crucial. This involves studying the influence of substrate availability, cellular redox state, and environmental cues on the production of this compound. Investigating the complete biosynthetic pathway, from precursor metabolites to the final product, will be essential for metabolic engineering efforts. nih.gov For instance, studies on other long-chain alcohols have identified alcohol dehydrogenases and aldehyde-deformylating oxygenases as key enzymes in related pathways that could offer clues. asm.org

Development of Advanced Sustainable Production Platforms

Current industrial production of fatty alcohols often relies on the catalytic hydrogenation of petrochemicals or plant oils, which can be unsustainable and environmentally unfriendly. frontiersin.orgfrontiersin.org Biotechnological production using engineered microbial hosts presents a promising, ecologically sound alternative. frontiersin.org Future efforts should concentrate on developing robust and efficient microbial cell factories for this compound production.

This involves leveraging the tools of metabolic engineering and synthetic biology to optimize precursor supply and introduce the specific biosynthetic genes for this compound into well-established platform organisms like Escherichia coli or the oleaginous yeast Yarrowia lipolytica. frontiersin.orgrsc.orgwarf.org Strategies may include enhancing the flux through the fatty acid synthesis pathway, deleting competing pathways that drain precursors, and optimizing the expression of the terminal hydroxylase. nih.gov Furthermore, developing fermentation processes that utilize renewable, non-food feedstocks, such as lignocellulosic biomass or waste streams, will be a critical step toward creating a truly sustainable and economically viable production platform for this compound and other valuable oleochemicals. warf.orgwur.nlresearchgate.net

Deeper Understanding of Stereoisomer-Specific Biological Activities and Mechanisms

The majority of natural products are chiral, and their stereochemistry often has a profound impact on their biological activity, influencing everything from target binding to metabolic fate. nih.gov The this compound molecule possesses a chiral center at the C-6 position, meaning it exists as two distinct enantiomers: (R)-6-Pentadecanol and (S)-6-Pentadecanol.

A significant unexplored avenue of research is the stereoselective synthesis of each isomer and the subsequent evaluation of their specific biological activities. It is highly probable that the two enantiomers will exhibit different, or varying potencies of, biological effects. For example, studies on other alcohols have shown that biological effects, such as the impact on neuronal firing rates, are dependent on the carbon chain length, suggesting a structure-activity relationship that likely extends to stereochemistry. nih.gov Future research should therefore focus on developing methods for asymmetric synthesis or chiral separation of this compound. acs.org Subsequently, the purified enantiomers should be screened for a wide range of activities (e.g., antimicrobial, anti-inflammatory, signaling) to determine if one isomer is more potent or has a different mode of action, a phenomenon observed in many other bioactive molecules. nih.gov

Comprehensive Ecological Impact Assessments in Complex Biological Systems

As interest in the commercial production and application of this compound grows, a thorough assessment of its environmental fate and ecological impact becomes imperative. Long-chain alcohols generally exhibit low water solubility and are considered biodegradable, though the rate can vary with chain length. regulations.govepa.gov However, specific data for this compound is lacking.

Future research must conduct comprehensive studies on its biodegradability in various environments, such as soil and aquatic systems. Its potential for bioaccumulation and its toxicity profile towards a range of representative organisms (e.g., microbes, algae, invertebrates, and fish) need to be rigorously evaluated. While long-chain alcohols are generally found to have low acute toxicity, irritation potential can be dependent on chain length, with intermediate-length alcohols (C12-C16) sometimes classified as mild irritants. nih.gov A complete ecological risk assessment, considering its entire lifecycle from production to disposal, is necessary to ensure that any future large-scale use of this compound is environmentally sustainable and does not pose a risk to ecosystem health. regulations.govnih.gov

Exploration of Unconventional Natural Sources and Their Metabolites

While this compound has been identified as a bacterial metabolite, the full extent of its natural distribution is unknown. nih.gov Fungi and plants are also known producers of long-chain alcohols and related compounds. wikipedia.org For instance, some fungi can oxidize alkanes like pentadecane into various pentadecanol isomers. wikipedia.org A systematic exploration of diverse and unconventional natural sources—such as extremophilic bacteria, marine microorganisms, fungi, and various plant species—could reveal new producers of this compound. phytojournal.com

This bioprospecting effort could not only identify novel strains for potential industrial use but also lead to the discovery of new structurally related metabolites with unique properties. nih.gov Investigating the metabolic profiles of these unconventional organisms may uncover novel enzymatic pathways and a wider chemical diversity of secondary fatty alcohols. These newly discovered metabolites could possess unique biological activities, expanding the portfolio of valuable oleochemicals derived from natural sources.

Q & A

Basic: What laboratory safety protocols are critical when handling 6-Pentadecanol?

Answer:

- Immediate Precautions: Use chemical-resistant gloves (nitrile), safety goggles, and lab coats. Conduct work in a fume hood to minimize inhalation risks. Avoid open flames due to flammability concerns .

- First Aid: For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist. Ingestion requires immediate medical attention .

- Storage: Store in a cool, dark, ventilated area away from oxidizers. Regularly inspect containers for degradation, as prolonged storage may increase hazards .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

- Grignard Reaction: Reacting a pentadecyl magnesium halide with formaldehyde, followed by hydrolysis. Ensure anhydrous conditions and inert atmosphere .

- Catalytic Reduction: Hydrogenation of 6-pentadecanal using palladium or platinum catalysts. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification: Distillation under reduced pressure or recrystallization from ethanol to achieve >95% purity. Validate purity via GC-MS or NMR .

Basic: How can researchers verify the purity and structural integrity of this compound?

Answer:

- Spectroscopic Analysis:

- Physical Properties: Measure melting point (expected range: 45–47°C) and refractive index. Deviations indicate impurities .

Advanced: What experimental designs are suitable for studying this compound’s interactions with lipid bilayers?

Answer:

- Model Systems: Use Langmuir-Blodgett troughs to assess monolayer penetration kinetics. Measure surface pressure-area isotherms .

- Fluorescence Anisotropy: Incorporate fluorescent probes (e.g., DPH) into liposomes to evaluate membrane fluidity changes induced by this compound .

- Molecular Dynamics (MD) Simulations: Parameterize force fields (e.g., CHARMM36) to predict insertion energetics and bilayer destabilization effects .

Advanced: How should contradictory data on this compound’s antimicrobial efficacy be resolved?

Answer:

- Meta-Analysis: Systematically review studies using PRISMA guidelines. Stratify data by microbial strains, concentrations, and solvent carriers to identify confounding variables .

- Dose-Response Replication: Conduct minimum inhibitory concentration (MIC) assays under standardized conditions (e.g., CLSI guidelines). Use positive controls (e.g., ampicillin) and statistical validation (p < 0.05, ANOVA) .

- Solubility Optimization: Address discrepancies caused by solvent choice (e.g., DMSO vs. ethanol) by testing in aqueous buffers with solubilizing agents like Tween-80 .

Basic: What are the best practices for documenting this compound-related methodologies in publications?

Answer:

- Reproducibility: Detail synthetic steps, reagent grades (e.g., ≥99% purity), and instrumentation parameters (e.g., NMR frequency, GC temperature gradients) .

- Data Presentation: Include raw spectra in supplementary materials. Tabulate physicochemical properties (melting point, solubility) with ±SD from triplicate trials .

- Ethical Reporting: Disclose conflicts of interest and adhere to journal-specific guidelines for statistical significance (e.g., p-values defined a priori) .

Advanced: How can computational models predict this compound’s environmental persistence?

Answer:

- QSAR Modeling: Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation factors. Validate with experimental soil microcosm studies .

- Ecotoxicity Assays: Expose Daphnia magna or Vibrio fischeri to graded concentrations. Measure LC values and compare to OECD guidelines .

- Photodegradation Studies: Simulate sunlight exposure using UV chambers; analyze degradation products via LC-HRMS .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time .

- Design of Experiments (DoE): Use factorial designs to optimize temperature, catalyst loading, and reaction time. Analyze via response surface methodology (RSM) .

- Quality Control: Establish acceptance criteria (e.g., purity ≥98%, residual solvent <0.1%) and reject batches failing ISO/IEC 17025 standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.